molecular formula C14H12N2O3S B12505650 2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

Cat. No.: B12505650
M. Wt: 288.32 g/mol
InChI Key: BUSMPEGMXHJTDS-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-ylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is a complex organic compound that features a unique fusion of benzodioxole and thiazolopyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-ylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with thiazolopyrimidine derivatives under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-ylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Halogenated benzodioxole derivatives.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-ylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-ylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-benzodioxol-5-ylmethylidene)propanedinitrile
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Uniqueness

2-(2H-1,3-benzodioxol-5-ylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one stands out due to its fused thiazolopyrimidine structure, which imparts unique chemical and biological properties. This structural feature differentiates it from other benzodioxole derivatives, potentially offering distinct advantages in various applications.

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C14H12N2O3S/c17-13-12(20-14-15-4-1-5-16(13)14)7-9-2-3-10-11(6-9)19-8-18-10/h2-3,6-7H,1,4-5,8H2

InChI Key

BUSMPEGMXHJTDS-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2

Origin of Product

United States

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